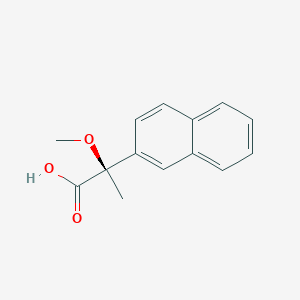
6-Amino-4-fluoronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-fluoronicotinamide is a chemical compound with the molecular formula C(_6)H(_6)FN(_3)O It is a derivative of nicotinamide, featuring an amino group at the 6-position and a fluorine atom at the 4-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronicotinic acid.
Amidation: The carboxylic acid group of 4-fluoronicotinic acid is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.
Amination: The resulting 4-fluoronicotinamide is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups present to amino groups.
Substitution: The fluorine atom in this compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-4-fluoronicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to interfere with cellular metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-4-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. By binding to these enzymes, it can inhibit their activity, leading to alterations in metabolic pathways. This inhibition can result in various biological effects, including the potential to induce cell death in cancer cells by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
6-Aminonicotinamide: Lacks the fluorine atom, making it less lipophilic and potentially altering its biological activity.
4-Fluoronicotinamide: Lacks the amino group, which may reduce its ability to interact with certain enzymes.
Nicotinamide: The parent compound, which lacks both the amino and fluorine substitutions, resulting in different chemical and biological properties.
Uniqueness: 6-Amino-4-fluoronicotinamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes, while the amino group allows for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C6H6FN3O |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
6-amino-4-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
Clé InChI |
JMPQNNHTPPQVDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1N)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


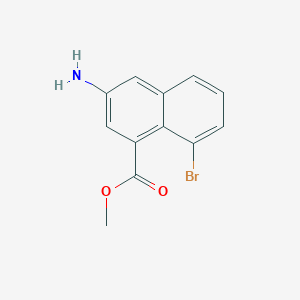

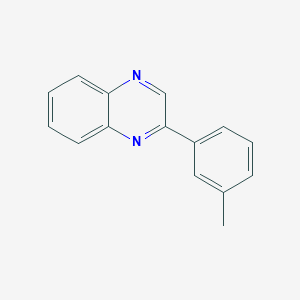

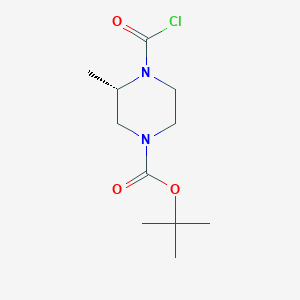
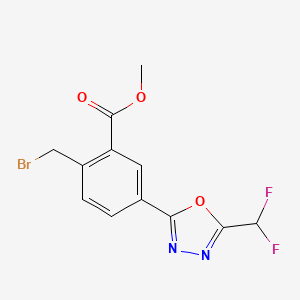
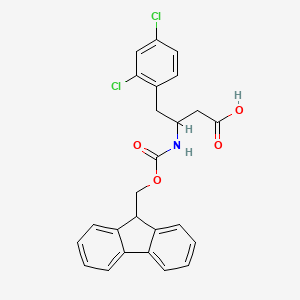
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)
![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)

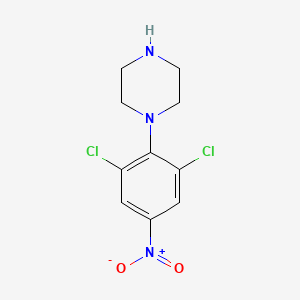
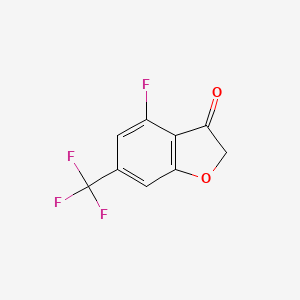
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
